4-bromo-3-chloro-N-(1-cyano-2-methoxy-1-methylethyl)-5-methylbenzamide
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Overview
Description
4-bromo-3-chloro-N-(1-cyano-2-methoxy-1-methylethyl)-5-methylbenzamide is an organic compound that belongs to the class of benzamides This compound is characterized by the presence of bromine, chlorine, cyano, methoxy, and methyl groups attached to a benzamide core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-3-chloro-N-(1-cyano-2-methoxy-1-methylethyl)-5-methylbenzamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:
Halogenation: Introduction of bromine and chlorine atoms onto the benzene ring through electrophilic aromatic substitution reactions.
Amidation: Formation of the benzamide core by reacting the halogenated benzene derivative with an appropriate amine.
Functional Group Introduction: Introduction of cyano, methoxy, and methyl groups through nucleophilic substitution or other suitable reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
4-bromo-3-chloro-N-(1-cyano-2-methoxy-1-methylethyl)-5-methylbenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove or alter specific functional groups.
Substitution: The halogen atoms (bromine and chlorine) can be substituted with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Sodium methoxide, potassium cyanide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce new functional groups such as alkyl or aryl groups.
Scientific Research Applications
4-bromo-3-chloro-N-(1-cyano-2-methoxy-1-methylethyl)-5-methylbenzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-bromo-3-chloro-N-(1-cyano-2-methoxy-1-methylethyl)-5-methylbenzamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
4-bromo-3-chloro-N-(1-cyano-2-methoxy-1-methylethyl)-benzamide: Lacks the methyl group at the 5-position.
4-bromo-3-chloro-N-(1-cyano-1-methylethyl)-5-methylbenzamide: Lacks the methoxy group.
Uniqueness
4-bromo-3-chloro-N-(1-cyano-2-methoxy-1-methylethyl)-5-methylbenzamide is unique due to the specific combination of functional groups attached to the benzamide core. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications.
Properties
IUPAC Name |
4-bromo-3-chloro-N-(2-cyano-1-methoxypropan-2-yl)-5-methylbenzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14BrClN2O2/c1-8-4-9(5-10(15)11(8)14)12(18)17-13(2,6-16)7-19-3/h4-5H,7H2,1-3H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HCUDIDMDGOUQPS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1Br)Cl)C(=O)NC(C)(COC)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14BrClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.62 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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